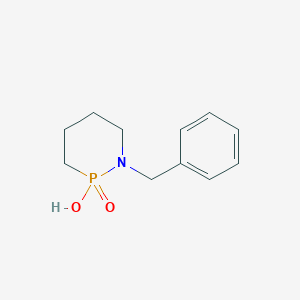
1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one is a unique organophosphorus compound characterized by its azaphosphinan ring structure
Preparation Methods
The synthesis of 1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one typically involves the reaction of benzylamine with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its unique ring structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes.
Comparison with Similar Compounds
1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one can be compared with other similar compounds such as:
1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-thione: This compound has a sulfur atom in place of the oxygen atom, which alters its reactivity and applications.
1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-selenone: The presence of selenium provides different biological activities and potential therapeutic uses.
1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-sulfide: This compound is used in different industrial applications due to its distinct chemical properties.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the azaphosphinan ring structure.
Properties
CAS No. |
63075-71-8 |
|---|---|
Molecular Formula |
C11H16NO2P |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
1-benzyl-2-hydroxy-1,2λ5-azaphosphinane 2-oxide |
InChI |
InChI=1S/C11H16NO2P/c13-15(14)9-5-4-8-12(15)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14) |
InChI Key |
NYKDLWZSRKBLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(=O)(N(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


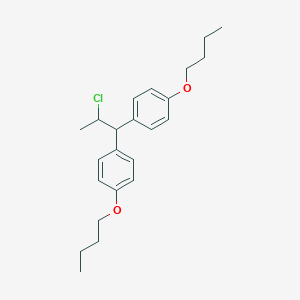
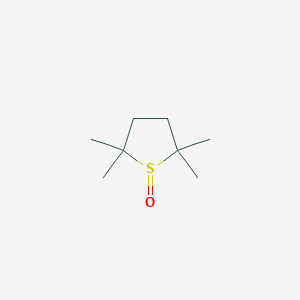
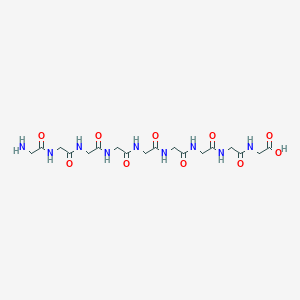
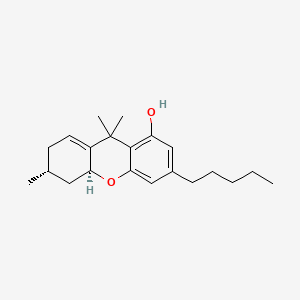


![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)



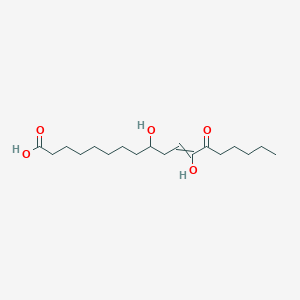
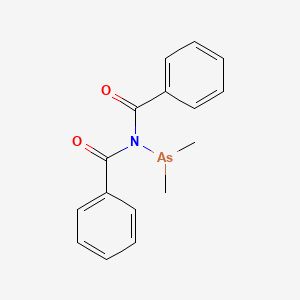
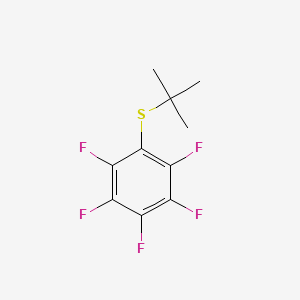
![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)
